1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime
Description
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime is a derivative of the imidazo[1,2-a]pyridine scaffold, characterized by a dimethyl-substituted aromatic core and an oxime functional group (-NOH) attached to the ethanone moiety. The oxime group likely enhances hydrogen-bonding capacity and modulates electronic properties, influencing biological activity and solubility.
Safety data indicate that related imidazopyridine derivatives may cause skin/eye irritation and respiratory toxicity, necessitating precautions during handling .
Properties
IUPAC Name |
(NE)-N-[1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-4-5-14-10(6-7)12-8(2)11(14)9(3)13-15/h4-6,15H,1-3H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZQHRIZIKATNW-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=NO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C(=N/O)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime typically involves the condensation of 2,7-dimethylimidazo[1,2-a]pyridine with ethanone oxime under specific reaction conditions. The process may include:
Condensation Reactions: Utilizing reagents such as acetic anhydride or other dehydrating agents to facilitate the formation of the oxime group.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to streamline the synthesis process.
Oxidative Coupling: Employing oxidizing agents to couple the imidazopyridine moiety with the ethanone oxime.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the oxime group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Amines and related derivatives.
Substitution Products: Various substituted imidazopyridine derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime typically involves the reaction of 2,7-Dimethylimidazo[1,2-a]pyridine with ethanone oxime under specific conditions to yield the desired compound. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research has indicated that derivatives of imidazo[1,2-a]pyridine possess notable antimicrobial activity. For instance, a study demonstrated that compounds related to this compound exhibited moderate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods, highlighting the potential use of these compounds in treating bacterial infections .
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has been linked to anticancer properties due to its ability to inhibit key kinases involved in cancer progression. In particular, compounds derived from this scaffold have shown promise in targeting c-KIT mutations prevalent in gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT kinase by these compounds suggests a potential therapeutic application in oncology .
Case Study 1: Antileishmanial Activity
A study focused on the synthesis of various imidazo[1,2-a]pyridine derivatives, including this compound. The synthesized compounds were evaluated for their antileishmanial activity against Leishmania species. Results indicated that certain derivatives exhibited significant efficacy, suggesting their potential as novel treatments for leishmaniasis .
Case Study 2: Cytotoxicity Evaluation
In another investigation, the cytotoxic effects of synthesized imidazo[1,2-a]pyridine derivatives were assessed using HeLa cell lines. The evaluation was conducted using the Alamar Blue assay which revealed that many derivatives were non-toxic at concentrations up to 100 µM. This finding is crucial for drug development as it indicates a favorable safety profile for further pharmacological studies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with DNA: Modulating gene expression and cellular functions.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Imidazopyridine Derivatives with Pyrazoline Moieties
Compounds such as 3h and 3i () feature a 2,6-dimethylimidazo[1,2-a]pyridine core linked to pyrazoline rings and substituted piperazines. These derivatives exhibit potent STAT3 phosphorylation inhibition in breast cancer cells (e.g., 3f with IC₅₀ = 9.2 µM in MCF-7 cells) . Key differences from the target oxime include:
- Substituents : Pyrazoline derivatives incorporate piperazine or carbothioamide groups instead of oxime.
- Bioactivity : The pyrazoline series targets STAT3 signaling, whereas the oxime’s biological profile remains uncharacterized in the evidence.
Table 1: Comparison of Imidazopyridine Derivatives
Sulfanyl-Substituted Imidazopyridines
and describe 2-[(2,3-dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (CAS 478042-04-5), which shares the 2,7-dimethylimidazopyridine core but replaces oxime with a sulfanyl group. Key distinctions:
- Physicochemical Properties : The sulfanyl derivative has higher lipophilicity (XLogP3 = 6) compared to oximes, which typically exhibit lower LogP due to the polar oxime group.
- Synthetic Pathways : Sulfanyl derivatives are synthesized via nucleophilic substitution, whereas oximes may form via hydroxylamine reactions with ketones .
Table 2: Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | XLogP3 | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Oxime | C₁₂H₁₄N₃O₂* | ~248.3 | ~2.5† | 4 |
| Sulfanyl Derivative (CAS 478042-04-5) | C₁₇H₁₄Cl₂N₂OS | 365.3 | 6.0 | 3 |
*Estimated based on structural similarity; †Predicted using analogous compounds.
Oxime-Containing Analogues
and highlight oxime-bearing compounds, though with distinct cores. For example:
Ethanol Derivatives and Structural Isomers
lists structurally similar compounds, such as 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone (CAS 29096-60-4; similarity score = 0.68). Differences include:
- Substituent Position : The target compound has 2,7-dimethyl groups, whereas analogs like 29096-60-4 have 2-methyl substitution.
- Bioactivity: Minor structural changes significantly alter pharmacological profiles. For example, 2,6-dimethylimidazopyridine derivatives show STAT3 inhibition, while 2-methyl variants lack reported activity .
Biological Activity
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and potential applications in pharmacology.
- Molecular Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
- CAS Number : 315707-22-3
Synthesis
The synthesis of this compound involves the reaction of 2,7-dimethylimidazo[1,2-a]pyridine with ethanone in the presence of hydroxylamine. The resulting oxime derivative has been characterized using various spectroscopic methods including NMR and mass spectrometry.
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as C6 glioma and HeLa cells. The mechanism involves cell cycle arrest and activation of apoptotic pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5f | C6 | 5.13 | Apoptosis |
| 5-FU | C6 | 8.34 | Apoptosis |
In a comparative study, compound 5f demonstrated superior cytotoxicity compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU) against the C6 cell line. This suggests that derivatives like this compound may be promising candidates for further development in cancer therapy .
Anticonvulsant Activity
Another area of investigation is the anticonvulsant potential of imidazo[1,2-a]pyridine derivatives. In a study involving various oxime ester derivatives, some compounds showed protective effects against seizures in animal models. The evaluation was conducted using the maximal electroshock (MES) test and the subcutaneous (ScM) test.
| Compound | MES Test Result | ScM Test Result |
|---|---|---|
| Compound A | Protective at 30 mg/kg | Active at all dose levels |
| Compound B | Non-protective | Non-active |
These findings indicate that modifications to the imidazo[1,2-a]pyridine structure can enhance anticonvulsant properties .
Case Studies and Research Findings
- Cytotoxicity Studies : A study published in MDPI explored the synthesis of new oxime derivatives and their cytotoxic effects on various cancer cell lines including A549 (lung), HCT116 (colon), and MCF7 (breast). The results indicated that certain derivatives exhibited significant cytotoxicity while sparing healthy L929 fibroblast cells .
- Mechanistic Insights : Flow cytometry analyses revealed that the anticancer activity of these compounds is primarily through apoptosis induction rather than necrosis, highlighting their potential as therapeutic agents .
- Pharmacological Profiles : Various studies have documented the pharmacological profiles of related compounds, indicating a broad range of biological activities including anti-inflammatory and antimicrobial effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime?
- Methodology :
- Step 1 : Synthesize the ketone precursor (1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone) via condensation of 2-aminopyridine derivatives with α,β-unsaturated ketones under reflux conditions. Use solvents like ethanol or acetonitrile and catalysts such as acetic acid .
- Step 2 : Perform oximation by reacting the ketone with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) at 60–80°C for 4–6 hours. Monitor pH (neutral to slightly acidic) to favor oxime formation .
- Step 3 : Purify via recrystallization or column chromatography. Confirm purity using TLC and HPLC .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to confirm the oxime’s E/Z isomerism, imidazo[1,2-a]pyridine ring substitution, and methyl group positions. Peaks for the oxime proton (~8–10 ppm) and aromatic protons (6.5–8.5 ppm) are critical .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) with <2 ppm error .
- IR Spectroscopy : Identify the C=N–OH stretch (~1600–1650 cm) and N–O stretch (~930 cm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2/2A irritation risks) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory toxicity, Category 3) .
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources and incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this oxime derivative?
- Approaches :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Compare with experimental NMR shifts for validation .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Focus on hydrogen bonding between the oxime group and active-site residues .
- ADMET Prediction : Use QSAR models to estimate absorption, metabolism, and toxicity profiles .
Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine oximes?
- Methodological Solutions :
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, solvent) to minimize variability. Include positive controls (e.g., known kinase inhibitors) .
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cell viability tests (MTT assays) to confirm target-specific activity vs. off-target effects .
- Data Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance across studies. Address confounding factors like impurity levels (>95% purity recommended) .
Q. How can the stability of this compound under varying experimental conditions be systematically evaluated?
- Stability Studies :
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C expected for imidazo derivatives) .
- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC. Use amber glassware for light-sensitive reactions .
- pH Stability : Incubate in buffers (pH 2–12) for 24–72 hours. Oximes are typically stable in neutral-to-acidic conditions but hydrolyze in strong bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
